1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
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Overview
Description
1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C9H11BrF3NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 302.09 . The InChI key is MFCD30345013 . Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved resources.Physical and Chemical Properties Analysis
This compound is a solid substance . The boiling point is not specified .Scientific Research Applications
Synthesis of Alkyl Aminopyrroles
- Application: A trifluoromethyl-containing building block, such as 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridinium bromide, was used to prepare trifluoromethyl-substituted aminopyrroles. This involved a 2H-azirine ring expansion strategy, leading to various derivatives including alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).
Glycosyl Triflates Formation
- Application: The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showed efficacy in activating thioglycosides to form glycosyl triflates. This approach demonstrated good yield and selectivity in forming diverse glycosidic linkages (Crich & Smith, 2001).
Catalysis in Cationic Cyclisations
- Application: Trifluoromethanesulfonic acid was utilized as a catalyst for 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This method proved efficient in forming polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Novel One-Pot Reaction Synthesis
- Application: A novel one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones, such as ethyl 4,4-difluoroacetoacetate, led to the synthesis of 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles. Piperidine was used as part of this process (Zhang et al., 2013).
Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles
- Application: Utilizing a one-pot three-component reaction, a series of 1-aryl-5-trifluoromethyl (or difluoromethyl)–1,4,5-trisubstituted 1,2,3-triazoles were synthesized. This method involved the use of piperidine in the presence of Cu(OAc)2 (Zhang et al., 2013).
Fluorinated Retinoids Synthesis
- Application: Piperidine-acetic acid catalyzed crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes was used to prepare unsaturated trifluoromethyl ketones. This method facilitated the synthesis of new fluorinated retinoids (Mead et al., 1985).
Synthesis of Piperidine-based Anti-arrhythmic Derivatives
- Application: Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and showed significant anti-arrhythmic activity. This highlights the pharmaceutical potential of piperidine derivatives (Abdel‐Aziz et al., 2009).
Pharmaceutical Applications of Piperidines
- Application: Piperidines have been widely used in pharmaceuticals. Derivatives of piperidine, such as trihexyphenidyl and biperiden, have shown notable pharmacological properties (Vardanyan, 2018).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(2-bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF3NO2/c10-5-7(15)6-1-3-14(4-2-6)8(16)9(11,12)13/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVNHUHKPFMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)CBr)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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